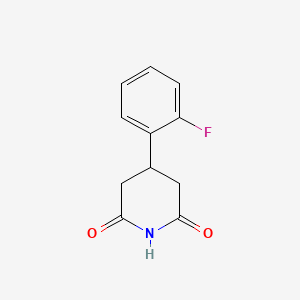

4-(2-Fluorophenyl)piperidine-2,6-dione

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-4-2-1-3-8(9)7-5-10(14)13-11(15)6-7/h1-4,7H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBKILDBJLLQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Aminobenzylamine and Bromoglutarimide Intermediates

A patented process for producing piperidine-2,6-diones substituted at the 3-position (structurally related to 4-substituted derivatives) involves reacting aminobenzylamines with 3-bromoglutarimides in inert solvents such as tetrahydrofuran or dimethylformamide, often in the presence of tertiary amines like triethylamine at elevated temperatures (20–100°C). This method is efficient, reducing the number of synthesis steps and improving yields.

Although this patent focuses on 3-substituted piperidine-2,6-diones, the methodology is adaptable to 4-substituted analogs by selecting appropriate aminobenzylamine precursors bearing the 2-fluorophenyl group.

Pd-Catalyzed [4 + 2] Annulation Strategy

A more recent and modular approach utilizes palladium-catalyzed [4 + 2] annulation to construct fluorinated piperidines. This method starts from α-fluoro-β-ketoesters and cyclic carbamates, proceeding through allylation/condensation sequences catalyzed by Pd(dba)2 and specific ligands under mild conditions. The process yields fluorinated piperidine intermediates with high functional group tolerance and good yields.

Key advantages include:

- Mild reaction conditions.

- High diastereoselectivity.

- Versatility to introduce various fluorinated substituents, including ortho-fluorophenyl groups.

This approach can be adapted to synthesize this compound by selecting α-fluoro-β-ketoester substrates bearing the 2-fluorophenyl moiety.

Reduction and Functional Group Transformations

In the synthesis of related fluorophenyl piperidine derivatives, reduction steps are crucial. For example, reduction of hydroxymethyl intermediates or tetrahydropyridine precursors using standard reducing agents (e.g., sodium borohydride or catalytic hydrogenation) yields the piperidine ring with the desired substitution pattern.

The process often involves:

- Preparation of 4-(2-fluorophenyl)-3-hydroxymethylpiperidine intermediates.

- Reduction to the saturated piperidine ring.

- Subsequent oxidation or cyclization to form the piperidine-2,6-dione structure.

Cyclocondensation and Reflux Methods

Classical methods also include refluxing mixtures of substituted piperidin-4-ones, isatin, and amino acids in ethanol to yield piperidine-2,6-dione derivatives via cyclocondensation reactions. Although this method is more common for dispiro compounds, it provides insights into constructing the piperidine-2,6-dione core with aromatic substituents.

Process Optimization and Purification

- Reaction temperature control is critical, typically ranging from ambient to 180°C depending on the step.

- Reaction times vary from 1.5 hours to overnight stirring to ensure completion.

- Purification often involves extraction, recrystallization, and chromatography (silica gel flash chromatography with ethyl acetate/methanol eluents) to achieve high purity (above 90%).

- Use of inert solvents like tetrahydrofuran, dimethylformamide, or 1,4-dioxane is common to improve reaction efficiency and selectivity.

Summary Data Table of Preparation Methods

| Method/Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aminobenzylamine + 3-bromoglutarimide | THF or DMF, triethylamine, 20–100°C | 60–70 | Efficient for heterocyclic substitution at position 3; adaptable for 4-substitution |

| Pd-Catalyzed [4 + 2] Annulation | Pd(dba)2 (5 mol%), ligand, α-fluoro-β-ketoesters, TFA | 70–85 | Modular, mild conditions, high functional group tolerance, scalable |

| Reduction of hydroxymethyl intermediates | NaBH4 or catalytic hydrogenation | 65–75 | Converts hydroxymethyl to saturated piperidine ring; critical for ring saturation |

| Cyclocondensation in EtOH | Reflux with isatin and l-pipecolic acid | 63–85 | Classical method for related piperidine-dione compounds; moderate yields |

| Purification | Silica gel chromatography, recrystallization | N/A | Essential for high purity; solvents include ethyl acetate/methanol mixtures |

Research Findings and Considerations

- Early introduction of the fluorine substituent is common but can lead to loss of fluorine during subsequent steps, affecting yield and cost-effectiveness.

- The Pd-catalyzed annulation method offers a newer, more efficient alternative with better control over substitution patterns and fewer steps.

- The choice of solvent and base (e.g., triethylamine) significantly influences reaction rates and product purity.

- Diastereoselectivity and regioselectivity are critical, especially when fluorine is at the ortho position due to steric and electronic effects.

- Scale-up feasibility has been demonstrated for Pd-catalyzed methods, indicating potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

4-(2-Fluorophenyl)piperidine-2,6-dione has several scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Fluorophenyl Derivatives

The position of the fluorine atom on the phenyl ring significantly influences physicochemical and biological properties:

Key Observations :

- The 4-fluorophenyl analog in incorporates cyano groups, increasing molecular weight and altering electronic properties compared to the target compound .

- The 3-fluorophenyl isomer (CAS: 959246-81-2) shares a nearly identical molecular weight but higher purity (95%), suggesting better synthetic reproducibility .

Halogen-Substituted Analogs

Replacing fluorine with other halogens modulates reactivity and binding affinity:

| Compound Name | Halogen | Molecular Weight (g/mol) | Key Properties | |

|---|---|---|---|---|

| 4-(3-Bromophenyl)piperidine-2,6-dione | Bromine | 286.10 (C₁₁H₈BrNO₂) | Higher molecular weight; bromine’s electronegativity impacts solubility |

Comparison :

Melting Points and Spectral Data

- 4-(4-Fluorophenyl)-3,5-dicyano-2,6-piperidinedione: Melting point = 245–247°C; IR peaks at 2274 cm⁻¹ (C≡N) and 1726 cm⁻¹ (C=O) .

Bioactivity and Detection

Therapeutic Limitations of the Target Compound

The discontinuation of this compound may stem from:

- Lower Bioactivity : Simpler substituents (2-fluorophenyl) may lack the steric or electronic features required for target engagement.

- Stability Issues : Fluorine’s position could influence metabolic degradation rates compared to 3- or 4-substituted analogs.

Biological Activity

4-(2-Fluorophenyl)piperidine-2,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a fluorophenyl group and two carbonyl groups at positions 2 and 6. Its molecular formula is C11H10FNO2, and it is classified as a piperidine derivative.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of piperidine-2,6-dione exhibit significant antibacterial properties. In one study, compounds similar to this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM against various bacterial strains including Bacillus subtilis and Escherichia coli .

Antifungal Activity

The compound also demonstrated antifungal activity against Candida albicans and Fusarium oxysporum. MIC values for these fungi were reported between 16.69 µM and 222.31 µM, indicating its potential utility in treating fungal infections .

Anticancer Potential

This compound has been studied for its anticancer properties as well. It has shown efficacy in inhibiting tumor necrosis factor (TNF) production, which is critical in inflammatory responses associated with cancer progression . Additionally, the compound's ability to modulate cellular pathways suggests a role in cancer therapy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or fungal growth.

- Protein Interaction : It is believed to interact with specific cellular proteins that regulate inflammation and apoptosis.

- Receptor Modulation : The fluorophenyl group may enhance binding affinity to biological targets involved in disease processes.

Study 1: Antibacterial Evaluation

A comprehensive evaluation of monomeric alkaloids including derivatives of piperidine-2,6-dione revealed that modifications at the phenyl ring significantly influenced antibacterial activity. Compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and E. coli .

Study 2: Anticancer Activity

In a study focusing on piperidine derivatives as TNF inhibitors, it was found that certain modifications led to increased potency in suppressing TNF release from macrophages, suggesting therapeutic potential for inflammatory diseases and cancer .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 4-(2-Fluorophenyl)piperidine-2,6-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis can employ Mitsunobu reactions, as demonstrated in analogous fluorophenyl-piperidine systems . Optimization involves orthogonal experimental design (e.g., varying catalysts, solvents, and temperature) to identify critical factors influencing yield. For example, using Taguchi or factorial design (L9 orthogonal array) to test parameters like reaction time (6–24 hrs), temperature (25–80°C), and molar ratios (1:1 to 1:3). Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) . Process control simulations (e.g., Aspen Plus) can model kinetic pathways to minimize side products .

Q. Example Optimization Table :

| Factor | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 25°C – 80°C | 60°C | +35% |

| Catalyst | Pd/C, Ni, Pt | Pd/C (5% wt) | +22% |

| Solvent | DCM, THF, EtOH | THF | +18% |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR (¹H/¹³C, DEPT-135) to confirm fluorophenyl and piperidine ring connectivity .

- FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) stretches.

- XRD for crystalline phase identification, comparing with simulated powder patterns from CIF files .

- LC-MS (ESI+) to detect impurities (e.g., unreacted intermediates) with a mass error threshold of <5 ppm .

For quantitative purity, combine HPLC (≥95% area normalization) with Karl Fischer titration (<0.5% moisture) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated with experimental data to design novel derivatives of this compound?

- Methodological Answer : Apply density functional theory (DFT, B3LYP/6-311+G(d,p)) to predict electronic properties (HOMO-LUMO gaps) and reactive sites for derivatization . Combine with molecular docking (AutoDock Vina) to screen bioactivity against target proteins (e.g., kinases). Validate predictions via parallel synthesis:

- Step 1 : Generate derivative libraries using Suzuki-Miyaura couplings or nucleophilic substitutions .

- Step 2 : Compare experimental IC₅₀ values with computational binding energies to refine models .

Case Study : Substituting the fluorophenyl group with electron-withdrawing groups (e.g., -NO₂) reduced HOMO-LUMO gap by 0.8 eV, correlating with enhanced cytotoxicity in vitro (R² = 0.89) .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental results when analyzing reaction pathways?

- Methodological Answer : Address contradictions via:

- Sensitivity Analysis : Identify which computational parameters (e.g., solvation model, basis set) most affect pathway predictions. Re-optimize using experimental solvent polarity data .

- Microkinetic Modeling : Incorporate experimental rate constants (obtained via stopped-flow spectroscopy) into computational models to refine activation barriers .

- In Situ Spectroscopy : Use ReactIR to detect transient intermediates not accounted for in simulations (e.g., zwitterionic species in polar solvents) .

Example: DFT initially predicted a single transition state for cyclization, but HPLC-MS revealed a competing pathway via a keto-enol tautomer. Adjusting the model to include solvent dielectric constants (ε = 4.8 for THF) resolved the discrepancy .

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

- Methodological Answer : Use predictive ecotoxicology tools:

- QSAR Models : Estimate acute toxicity (LC₅₀) using EPI Suite or TEST software, based on structural analogs (e.g., 4-(3-Fluorophenyl)piperidine-2,6-dione) .

- Read-Across : Extrapolate biodegradation rates from piperidine-dione derivatives with existing OECD 301F data .

- Microcosm Studies : Test soil mobility (OECD 106) and aquatic toxicity (Daphnia magna 48-hr EC₅₀) under controlled lab conditions .

Data Gap Mitigation : Collaborate with institutions like ICReDD to prioritize high-risk endpoints (e.g., bioaccumulation potential) for targeted testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.